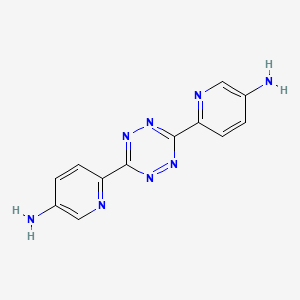

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine)

説明

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is a symmetric tetrazine derivative featuring pyridin-3-amine substituents at the 3,6-positions of the 1,2,4,5-tetrazine ring. Its structure enables applications in bioorthogonal chemistry due to the electron-deficient tetrazine core, which participates in inverse electron-demand Diels-Alder (IEDDA) reactions. However, its synthesis and stability are influenced by the pyridine-amine substituents, which differ from other tetrazine derivatives used in energetic materials or coordination polymers .

特性

CAS番号 |

199384-86-6 |

|---|---|

分子式 |

C12H10N8 |

分子量 |

266.26 g/mol |

IUPAC名 |

6-[6-(5-aminopyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine |

InChI |

InChI=1S/C12H10N8/c13-7-1-3-9(15-5-7)11-17-19-12(20-18-11)10-4-2-8(14)6-16-10/h1-6H,13-14H2 |

InChIキー |

KHDCTHSMRPOYLZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1N)C2=NN=C(N=N2)C3=NC=C(C=C3)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions. The resulting imidazole derivative is then subjected to acid-base neutralization and heating to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

化学反応の分析

科学研究への応用

6,6’-(1,2,4,5-テトラジン-3,6-ジイル)ビス(ピリジン-3-アミン)には、いくつかの科学研究への応用があります。

科学的研究の応用

6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.

Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.

Industry: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

作用機序

6,6’-(1,2,4,5-テトラジン-3,6-ジイル)ビス(ピリジン-3-アミン)の作用機序には、さまざまな経路を介した分子標的との相互作用が関係しています。

分子標的: この化合物は、酵素や受容体と相互作用し、その活性を調節することができます。

関係する経路: 細胞の増殖やアポトーシスに関連するシグナル伝達経路に影響を与える可能性があり、治療用途の候補となっています.

類似化合物との比較

Reactivity and Stability

Key Insights:

- The pyridin-3-amine groups in the target compound enhance solubility in polar solvents, making it suitable for aqueous bioorthogonal reactions, whereas aryl or azole substituents (e.g., BPT, BTATz) favor thermal stability and energetic performance .

- Amino-substituted tetrazines (e.g., 1,2,4,5-tetrazine-3,6-diamine) exhibit reduced reactivity due to electron donation, limiting their use in IEDDA chemistry .

Energetic and Physicochemical Properties

Key Insights:

- BPT’s low sensitivity and high thermal stability make it a preferred scaffold for propellants, whereas the pyridine-amine derivative lacks comparable energetic performance .

生物活性

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is a compound that belongs to the class of tetrazines, known for their unique chemical properties and biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The biological activity of this compound is primarily linked to its ability to participate in bioorthogonal reactions, particularly in the context of drug delivery and imaging.

Structure

The compound features a central 1,2,4,5-tetrazine moiety linked to two pyridin-3-amine groups. This structure enables it to act as a versatile ligand in coordination chemistry and facilitates its reactivity in various chemical transformations.

Synthesis

The synthesis of 6,6'-(1,2,4,5-tetrazine-3,6-diyl)bis(pyridin-3-amine) typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for purification.

The biological activity of this compound is largely attributed to its ability to undergo inverse electron demand Diels-Alder reactions. This property allows it to react with various dienophiles in biological systems, facilitating selective labeling and targeting of biomolecules.

Case Studies

- Bioorthogonal Labeling : A study demonstrated the use of tetrazines in bioorthogonal labeling applications. The compound was shown to react rapidly with trans-cyclooctene (TCO), allowing for efficient labeling of proteins in live cells . This reaction is crucial for developing imaging agents that can visualize biological processes in real time.

- Drug Delivery Systems : Research indicated that tetrazine derivatives can be utilized in drug delivery systems where they serve as linkers that release therapeutic agents upon reaction with specific targets within the body . This approach enhances the specificity and efficacy of drug delivery.

- Anticancer Activity : Preliminary studies suggest that compounds containing tetrazine moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive species that induce apoptosis in cancer cells .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。